3-(2-(Trifluoromethyl)pyridin-4-yl)-1h-indazol-5-amine
Overview
Description
3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine is a compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the trifluoromethyl group in the compound enhances its pharmacological properties, making it a significant molecule in medicinal chemistry .
Preparation Methods
The synthesis of 3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions . The reaction conditions can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
3-(2-(Trifluoromethyl)pyridin-4-yl)-1H-indazol-5-amine can be compared with other indazole derivatives and trifluoromethyl-containing compounds. Similar compounds include:
3-(4-(Trifluoromethyl)phenyl)-1H-indazole: Known for its anticancer properties.
3-(2-(Trifluoromethyl)phenyl)-1H-indazole: Studied for its antiviral activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)pyridin-4-yl]-1H-indazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)11-5-7(3-4-18-11)12-9-6-8(17)1-2-10(9)19-20-12/h1-6H,17H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFJKOOMRSYNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC(=NC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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